5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Description
5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a formyl group at position 5, a methyl group at position 2, a propan-2-yl (isopropyl) group at position 4, and a carboxylic acid moiety at position 3 (Figure 1). Its molecular formula is C₁₁H₁₃NO₃, with a molar mass of 207.23 g/mol (calculated based on structural analogs) .
Key structural features:
- Position 2: Methyl group enhances steric bulk and modulates electronic effects.
- Position 4: Isopropyl group increases hydrophobicity compared to smaller substituents (e.g., chlorine or methyl).
- Position 5: Formyl group enables nucleophilic reactions (e.g., condensations) and coordination chemistry.
- Position 3: Carboxylic acid facilitates salt formation, hydrogen bonding, and derivatization.
Properties
CAS No. |
88307-43-1 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-formyl-2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5(2)8-7(4-12)11-6(3)9(8)10(13)14/h4-5,11H,1-3H3,(H,13,14) |
InChI Key |
LMQRJIZGETZKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C=O)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aniline and malonic anhydride under controlled temperature conditions to form an acyl compound.
Oxidation-Reduction Reaction: The acyl compound is then subjected to oxidation-reduction reactions under specific conditions to yield 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: 5-carboxy-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are used in various chemical reactions and processes.
Biology:
Biological Activity: Some derivatives of this compound exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid with key analogs (substituents, properties, and applications):
Key Differences:
Formyl vs. Pyridinyl: The formyl group at position 5 enables Schiff base formation, whereas pyridinyl substituents (e.g., in ) enhance π-stacking interactions in drug-receptor binding.
Synthetic Accessibility :
- Chlorinated analogs (e.g., ) require hazardous reagents (SO₂Cl₂), whereas alkylation steps for isopropyl groups may involve safer alkyl halides or Grignard reagents.
Applications :
- The carboxylic acid moiety facilitates salt formation for improved solubility, critical for agrochemical formulations (e.g., imazapic in ).
- Pyrrole derivatives with pyridinyl substituents (e.g., ) are prioritized in kinase inhibitor research, while formyl-containing analogs are explored in metal-organic frameworks (MOFs) .
Biological Activity
5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C8H9NO3
- Molecular Weight: 167.16 g/mol
- CAS Number: 253870-02-9
The compound features a pyrrole ring with a formyl group and a carboxylic acid functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study highlighted the design and synthesis of pyrrole-2-carboxamides, which demonstrated potent activity against Mycobacterium tuberculosis, particularly against drug-resistant strains. The structure–activity relationship (SAR) studies revealed that modifications on the pyrrole ring significantly enhanced anti-TB activity, with some compounds achieving a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
Anticancer Potential
Pyrrole derivatives, including those related to 5-formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, have been investigated for their anticancer properties. For instance, certain pyrrole compounds have shown the ability to inhibit growth in various cancer cell lines, including colon cancer models, demonstrating promising antiproliferative effects . The mechanisms often involve interaction with protein kinases, which are crucial for cell signaling pathways related to cancer progression.
Enzyme Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinases are vital in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. Studies have shown that similar pyrrole derivatives can effectively inhibit different protein kinase isotypes, thereby contributing to their potential as therapeutic agents .
Case Studies
- Anti-Tuberculosis Activity : A series of pyrrole derivatives were synthesized based on the structure of MmpL3, an essential transporter in Mycobacterium tuberculosis. The most active compounds displayed excellent stability and low toxicity while effectively inhibiting mycolic acid biosynthesis .
- Anticancer Activity : Research on 4-amino-pyrrole derivatives indicated significant growth inhibition in colon cancer cell lines (e.g., HCT-116), with some compounds showing GI50 values around M . These findings support the potential application of pyrrole-based compounds in targeted cancer therapies.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
